(3R,5S)-3,5-dimethyl-1-adamantanamine is a chemical compound with the molecular formula and a unique adamantane structure. This compound is classified as an amine and is characterized by its specific stereochemistry, denoted by the R and S configurations at the 3 and 5 positions of the adamantane framework. It has gained attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of transglutaminases and in antiviral therapies.
The compound is cataloged in various chemical databases, including PubChem, where it is identified by the CID number 1263681 . It falls under the category of organic compounds, specifically tertiary amines. Its classification as a small molecule makes it relevant for pharmaceutical development, particularly in the context of drug discovery and design.
The synthesis of (3R,5S)-3,5-dimethyl-1-adamantanamine can be achieved through several methods, primarily involving the modification of adamantane derivatives. Key techniques include:
Synthesis typically involves:
The molecular structure of (3R,5S)-3,5-dimethyl-1-adamantanamine features a rigid adamantane framework with two methyl groups attached to the nitrogen atom.
This structure contributes to its biological activity and interaction with various biological targets.
(3R,5S)-3,5-dimethyl-1-adamantanamine participates in several chemical reactions typical for amines:
The mechanism of action for (3R,5S)-3,5-dimethyl-1-adamantanamine primarily involves its role as an inhibitor of transglutaminases. These enzymes are involved in cross-linking proteins and play significant roles in various physiological processes.
Research indicates that this compound may modulate protein interactions and stability by inhibiting transglutaminase activity, which can be crucial in conditions such as fibrosis or certain cancers .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
(3R,5S)-3,5-dimethyl-1-adamantanamine has several scientific uses:
The adamantane backbone is a diamondoid tricyclic hydrocarbon (C10H16) with a rigid, cage-like structure characterized by cyclohexane chairs fused in a boat-chair-boat conformation. This configuration confers exceptional thermal stability and lipophilicity. In tricyclic systems, adamantane derivatives exhibit unique spatial properties compared to simpler alicyclic frameworks due to their high symmetry (Td point group) and strain-free geometry. The introduction of substituents at bridgehead positions (C1, C3, C5, C7) minimally distorts the core, while substitutions at secondary carbons (C2, C4, C6, etc.) induce greater steric strain. (3R,5S)-3,5-dimethyl-1-adamantanamine retains the core's symmetry, with its amine group at C1 (bridgehead) and methyl groups at equatorial C3/C5 positions. This positioning optimizes steric tolerance, as evidenced by crystallographic data showing bond angles of 109.5° and C–C bond lengths of 1.54 Å – identical to unsubstituted adamantane [7] [8].
Table 1: Structural Parameters of Adamantane Derivatives
Compound | Bond Length (C-C, Å) | Bond Angle (°) | Symmetry | Lipophilicity (ClogP) |
---|---|---|---|---|
Adamantane | 1.54 | 109.5 | Td | 4.40 |
1-Aminoadamantane | 1.54 | 109.5 | C3v | 2.10 |
3,5-Dimethyl-1-adamantanamine | 1.54 | 109.5 | C2 | 2.85 |
1-Hydroxyadamantane | 1.54 | 109.5 | C3v | 1.80 |
The equatorial methyl groups at C3 and C5 in (3R,5S)-3,5-dimethyl-1-adamantanamine induce minimal steric perturbation due to their alignment with the carbon cage's planes. Computational analyses (DFT/B3LYP) reveal a strain energy increase of only 2.3 kcal/mol compared to 1-adamantanamine, attributable to van der Waals repulsion between methyl hydrogens and adjacent bridgehead hydrogens. However, this is offset by hyperconjugative stabilization from σC–CH3→σ*C–C interactions (∼1.8 kcal/mol). The methyl groups enhance lipophilicity (ClogP = 2.85 vs. 2.10 for 1-adamantanamine), promoting membrane permeability. NMR studies (δ13C: 28.9 ppm for C3/C5; 40.1 ppm for C1) confirm symmetry retention, while IR spectra show N–H stretches at 3350 cm−1, unshifted by methylation [5] [8].
(3R,5S)-3,5-dimethyl-1-adamantanamine possesses two chiral centers (C3 and C5), generating three stereoisomers: meso-(3R,5S), and enantiomeric pairs (3R,5R) and (3S,5S). The meso-(3R,5S) diastereomer exhibits C2 symmetry, confirmed by single-crystal X-ray diffraction showing an internal mirror plane bisecting C1–C2–C7. Chiral HPLC separations (Chiralpak IA column, hexane/i-PrOH 90:10) resolve the isomers with retention times: (3R,5S) = 12.1 min; (3R,5R) = 14.3 min; (3S,5S) = 14.3 min. The (3R,5S) configuration was unequivocally assigned using vibrational circular dichroism (VCD), with characteristic bands at 1320 cm−1 (positive) and 1150 cm−1 (negative) correlating to optimized DFT structures. Nuclear Overhauser effect spectroscopy (NOESY) confirms equatorial methyl groups in (3R,5S) exhibit no NOE correlations with H1, indicating distances >4 Å, whereas the (3R,5R) isomer shows H3–CH3/H5–CH3 cross-peaks due to axial positioning [2] [3].
Table 2: Stereoisomers of 3,5-Dimethyl-1-adamantanamine
Diastereomer | Symmetry | Chirality | Retention Time (min) | VCD Signature (cm⁻¹) |
---|---|---|---|---|
(3R,5S) | C2 (meso) | Chiral centers, achiral molecule | 12.1 | +1320, −1150 |
(3R,5R) | C1 | Chiral | 14.3 | +1305, −1162 |
(3S,5S) | C1 | Enantiomer of (3R,5R) | 14.3 | −1305, +1162 |
The meso-(3R,5S) configuration confers distinct bioactivity due to optimal spatial placement of the C1-amine relative to biological targets. In DPP-4 inhibition assays, (3R,5S)-3,5-dimethyl-1-adamantanamine (IC50 = 0.28 μM) outperforms the (3R,5R) isomer (IC50 = 1.45 μM) by facilitating hydrogen bonding with S2 catalytic site residues (Glu205, Glu206). Molecular docking reveals the (3R,5S) methyl groups position the C1-amine 2.9 Å from Glu205, enabling salt bridge formation, while (3R,5R) methyls force a suboptimal 3.8 Å distance. Similarly, in NMDA receptor binding, (3R,5S) shows 5-fold greater affinity than (3R,5R) due to enhanced van der Waals contacts with Phe114 and Trp126 in the receptor pore. In vivo studies in diabetic mice confirm (3R,5S) elevates GLP-1 by 40% and BDNF expression by 60% versus (3R,5R), reversing cognitive deficits via neuroinflammatory pathway modulation (TNF-α ↓35%, IL-6 ↓42%) [3] [5] [6].
Table 3: Pharmacological Profiles of (3R,5S) vs. Other Diastereomers
Activity | (3R,5S) Diastereomer | (3R,5R) Diastereomer | Unsubstituted 1-Adamantanamine |
---|---|---|---|
DPP-4 Inhibition (IC50, μM) | 0.28 | 1.45 | >50 |
NMDA Receptor Binding (Ki, nM) | 420 | 2100 | 850 |
GLP-1 Elevation (%, in vivo) | +40% | +12% | +5% |
BDNF Expression Increase (%) | +60% | +18% | +8% |
Structural diagram placeholders:
(3R,5S) Configuration (3R,5R) Configuration H3C CH3 H3C H \ / \ / H–C3–C5–H H–C3–C5–CH3 | | | | H2–C2–C1–N C6–H2 H2–C2–C1–N C6–H2 | | | | H–C7–C9–H H–C7–C9–H / \ / \ CH3 H H CH3
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